molecular formula C9H4ClF3O4 B3433068 4-Chloro-5-(trifluoromethyl)phthalic acid CAS No. 1301739-50-3

4-Chloro-5-(trifluoromethyl)phthalic acid

Cat. No.: B3433068
CAS No.: 1301739-50-3
M. Wt: 268.57 g/mol
InChI Key: XHNKNDHFERQJGB-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)phthalic acid is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phthalic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(trifluoromethyl)phthalic acid typically involves the chlorination and trifluoromethylation of phthalic acid derivatives. One common method includes the reaction of phthalic anhydride with chlorine and trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(trifluoromethyl)phthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as phthalic acid derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic anhydrides, while substitution reactions can produce a variety of functionalized phthalic acid derivatives.

Scientific Research Applications

4-Chloro-5-(trifluoromethyl)phthalic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s pharmacological effects has led to the development of new drug candidates.

    Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Chloro-5-(trifluoromethyl)phthalic acid exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to these targets, influencing various biochemical pathways. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)benzoic acid
  • 4-Chloro-2-(trifluoromethyl)phenol
  • 4-Chloro-5-(trifluoromethyl)benzene

Comparison: 4-Chloro-5-(trifluoromethyl)phthalic acid is unique due to the presence of both chloro and trifluoromethyl groups on the phthalic acid core. This combination imparts distinct chemical properties, such as increased acidity and reactivity, compared to similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-chloro-5-(trifluoromethyl)phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O4/c10-6-2-4(8(16)17)3(7(14)15)1-5(6)9(11,12)13/h1-2H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNKNDHFERQJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198773
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-50-3
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(trifluoromethyl)-1,2-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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